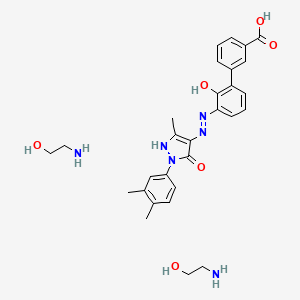

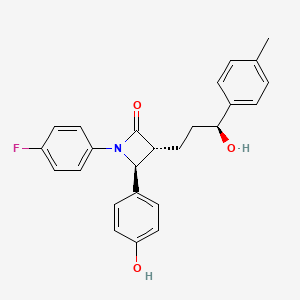

5-(((2S,3S)-2-((S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one

Übersicht

Beschreibung

Isomer of Aprepitant

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Development

A convergent approach was developed for the synthesis of a potent orally active antagonist of the human neurokinin-1 (NK-1) receptor, which includes this compound as a key intermediate. This process starts from p-fluorobenzaldehyde and employs a diastereomeric salt resolution technique for synthesis in enantiomerically pure form (Elati et al., 2007).

Application in Neurokinin-1 Receptor Antagonism

Another study describes an orally active, water-soluble h-NK(1) receptor antagonist, emphasizing its solubility in water and efficacy in pre-clinical tests related to emesis and depression. The synthesis involved the construction of a solubilizing group through thermal rearrangement of a propargylic azide (Harrison et al., 2001).

Chiral Discrimination Studies

The compound's enantiomers were separated using an amylose tris-3,5-dimethylphenyl carbamate stationary phase, revealing insights into chiral recognition mechanisms. The study highlighted hydrogen bonding and other interactions crucial for enantioselectivity (Bereznitski et al., 2002).

Exploration in Antimicrobial Activities

Research on 1,2,4-Triazole derivatives, including variations of this compound, demonstrated antimicrobial activities against several microorganisms. This highlights the potential application of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Brain Penetration Studies

A study focusing on a brain-penetrant, hydroisoindoline-based NK(1) receptor antagonist, highlights the central duration of action in preclinical species and minimal drug-drug interaction profile. The synthesis involved complex processes, indicating the compound's potential in neuroscience research (Jiang et al., 2009).

Key Intermediate Synthesis

The synthesis of a key intermediate of aprepitant was demonstrated, starting from 4-methoxybenzaldehyde. This showcases the compound's significance in the synthesis of complex pharmaceutical agents (Zhang Fuli, 2012).

Mechanistic Study of Chiral Recognition

A study explored the chiral recognition of this compound's enantiomers using gamma-cyclodextrin, employing various analytical techniques. It emphasized the formation of diastereomeric complexes and the role of hydrogen bonding in chiral separation (Zhou et al., 2003).

Electrophilic and Aromatic Properties

The influence of trifluoromethyl groups in enhancing electron affinity of aromatic oxadiazole and triazole chromophores was studied, leading to the development of new copoly(aryl ether)s with potential applications in material science (Chen & Chen, 2004).

Degradation Study of a Morpholine Acetal Substance

A study on the oxidative degradation of a morpholine acetal substance P antagonist revealed novel thermal rearrangements and elimination/addition mechanisms, contributing to the understanding of the stability and degradation pathways of similar compounds (Zhao et al., 2004).

Determination in Human Plasma

A method for determining this compound and its metabolites in human plasma was developed, using high-performance liquid chromatography and tandem mass spectrometric detection. This is crucial for pharmacokinetic studies and drug monitoring (Chavez-Eng et al., 2004).

Molecular Docking Studies

Molecular docking studies on 1,2,4-triazole derivatives, including this compound, have been conducted, demonstrating potential anti-cancer properties and interactions with enzymes like aldose reductase. This illustrates the compound's relevance in cancer research and enzyme inhibition studies (Özdemir et al., 2021).

Pharmaceutical Analysis Under Crystallization Conditions

The polymorphic transformation of this compound under crystallization slurry conditions was studied using FT-IR, providing insights into its crystalline forms and stability, which are critical in pharmaceutical development (Skrdla et al., 2001).

Wirkmechanismus

Target of Action

It’s known that similar compounds often interact with specific proteins or enzymes in the body, which play a crucial role in various biological processes .

Mode of Action

The mode of action of (1S,2S,3S)-Aprepitant involves its interaction with its targets, leading to changes in the biochemical processes within the cells

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects that can alter cellular functions .

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular levels, influencing cell growth, survival, and other functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1S,2S,3S)-Aprepitant. These factors can include temperature, pH, the presence of other compounds, and more . .

Eigenschaften

IUPAC Name |

3-[[(2S,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-OUWQEXSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)